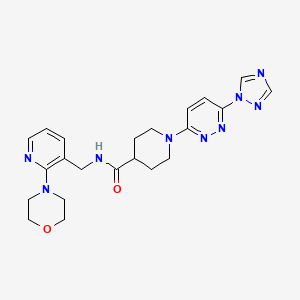
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-morpholinopyridin-3-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-morpholinopyridin-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N9O2 and its molecular weight is 449.519. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Studies involving similar compounds have explored the synthesis of novel heterocyclic systems, demonstrating the versatility of triazol, pyridazin, and piperidine frameworks in constructing complex molecules with potential biological activities. For instance, novel heterocyclic systems incorporating morpholine and piperidine units have been synthesized, showcasing the application of these motifs in medicinal chemistry for developing new therapeutic agents (Karimian & Karimi, 2020)[https://consensus.app/papers/synthesis-novel-heterocyclic-system-karimian/46b77f58d4dd5e6ab0edb7b22730f5aa/?utm_source=chatgpt].
Antimicrobial and Biological Activity
- Compounds with triazol and piperidine structures have been evaluated for their antimicrobial activities. The Mannich bases, incorporating similar structural motifs, demonstrated good activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012)[https://consensus.app/papers/reduction-mannich-reaction-activity-evaluation-fandaklı/ae0c261b1baa532083ce5cc271c687c4/?utm_source=chatgpt].
Potential Antihypertensive Agents
- Research on triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties suggests potential applications in developing antihypertensive drugs. Certain derivatives showed promising activity, highlighting the role of these heterocyclic motifs in cardiovascular research (Bayomi et al., 1999)[https://consensus.app/papers/synthesis-2456-bayomi/064ba60f9f2252ada3de2200c27b3c2e/?utm_source=chatgpt].
Enantioselective Synthesis
- The synthesis of complex molecules often involves enantioselective processes to achieve the desired chirality, critical for biological activity. Studies on CGRP receptor inhibitors demonstrate the application of enantioselective synthesis in drug development, showcasing the importance of structural precision in pharmaceutical chemistry (Cann et al., 2012)[https://consensus.app/papers/selection-enantioselective-process-preparation-cgrp-cann/021403823ccb5d0c91be3e2c00d3a804/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2/c32-22(25-14-18-2-1-7-24-21(18)30-10-12-33-13-11-30)17-5-8-29(9-6-17)19-3-4-20(28-27-19)31-16-23-15-26-31/h1-4,7,15-17H,5-6,8-14H2,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZLONWAAFYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(N=CC=C2)N3CCOCC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986507.png)
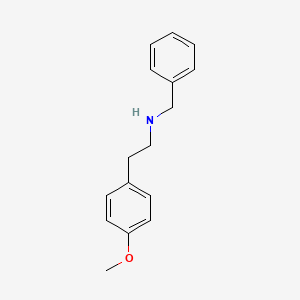
![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)
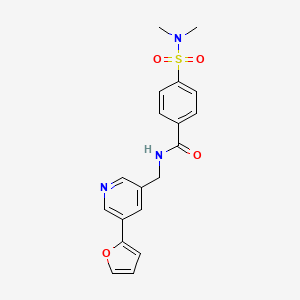
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2986518.png)
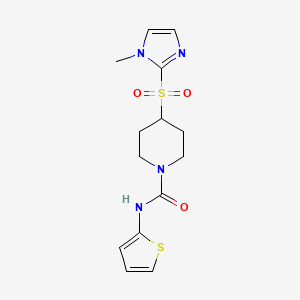
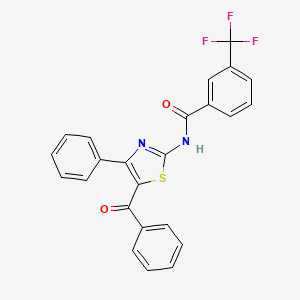
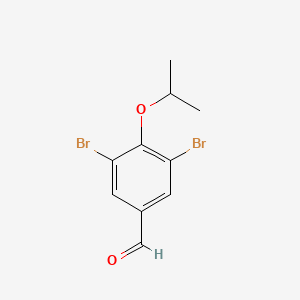
![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)
![4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2986530.png)